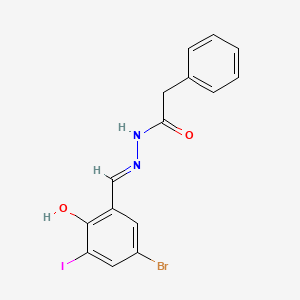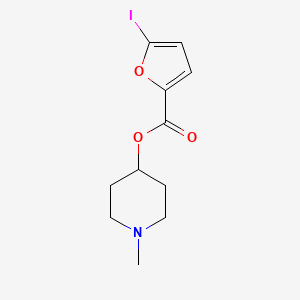
N'-(5-bromo-2-hydroxy-3-iodobenzylidene)-2-phenylacetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-(5-bromo-2-hydroxy-3-iodobenzylidene)-2-phenylacetohydrazide, also known as BHIA, is a chemical compound that has been studied for its potential use in scientific research. BHIA has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been investigated in detail. In
Mecanismo De Acción
The mechanism of action of N'-(5-bromo-2-hydroxy-3-iodobenzylidene)-2-phenylacetohydrazide is not fully understood, but it appears to involve the modulation of certain signaling pathways. N'-(5-bromo-2-hydroxy-3-iodobenzylidene)-2-phenylacetohydrazide has been shown to activate the JNK and p38 MAPK pathways, which are involved in cell growth and survival. N'-(5-bromo-2-hydroxy-3-iodobenzylidene)-2-phenylacetohydrazide also appears to inhibit the NF-κB pathway, which is involved in inflammation and cell proliferation.
Biochemical and Physiological Effects:
N'-(5-bromo-2-hydroxy-3-iodobenzylidene)-2-phenylacetohydrazide has been shown to have a variety of biochemical and physiological effects. In addition to its potential use as a fluorescent probe and anticancer agent, N'-(5-bromo-2-hydroxy-3-iodobenzylidene)-2-phenylacetohydrazide has been shown to have antioxidant properties. N'-(5-bromo-2-hydroxy-3-iodobenzylidene)-2-phenylacetohydrazide appears to scavenge free radicals and protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N'-(5-bromo-2-hydroxy-3-iodobenzylidene)-2-phenylacetohydrazide in lab experiments is its selectivity for certain metal ions. N'-(5-bromo-2-hydroxy-3-iodobenzylidene)-2-phenylacetohydrazide can be used to detect and quantify metal ions in biological samples with high sensitivity and specificity. Another advantage is its potential use as an anticancer agent. N'-(5-bromo-2-hydroxy-3-iodobenzylidene)-2-phenylacetohydrazide appears to have low toxicity and may be a promising candidate for further development.
One limitation of using N'-(5-bromo-2-hydroxy-3-iodobenzylidene)-2-phenylacetohydrazide in lab experiments is its limited solubility in aqueous solutions. N'-(5-bromo-2-hydroxy-3-iodobenzylidene)-2-phenylacetohydrazide is more soluble in organic solvents, which may limit its use in certain experiments. Another limitation is the lack of understanding of its mechanism of action. Further research is needed to fully elucidate the mechanism of action of N'-(5-bromo-2-hydroxy-3-iodobenzylidene)-2-phenylacetohydrazide.
Direcciones Futuras
There are several potential future directions for research on N'-(5-bromo-2-hydroxy-3-iodobenzylidene)-2-phenylacetohydrazide. One area of interest is its use as a potential therapeutic agent for cancer. Further studies are needed to investigate its efficacy in vivo and to optimize its structure for improved anticancer activity.
Another area of research is the development of new fluorescent probes based on the structure of N'-(5-bromo-2-hydroxy-3-iodobenzylidene)-2-phenylacetohydrazide. By modifying the structure of N'-(5-bromo-2-hydroxy-3-iodobenzylidene)-2-phenylacetohydrazide, it may be possible to create probes with improved selectivity and sensitivity for certain metal ions.
Overall, N'-(5-bromo-2-hydroxy-3-iodobenzylidene)-2-phenylacetohydrazide is a promising compound with a variety of potential scientific research applications. Further research is needed to fully understand its mechanism of action and to optimize its structure for improved activity.
Métodos De Síntesis
The synthesis of N'-(5-bromo-2-hydroxy-3-iodobenzylidene)-2-phenylacetohydrazide involves the reaction of 5-bromo-2-hydroxy-3-iodobenzaldehyde with 2-phenylacetohydrazide. The reaction is carried out in the presence of a catalyst, such as acetic acid, and under reflux conditions. The product is obtained as a yellow crystalline solid and can be purified by recrystallization.
Aplicaciones Científicas De Investigación
N'-(5-bromo-2-hydroxy-3-iodobenzylidene)-2-phenylacetohydrazide has been studied for its potential use in a variety of scientific research applications. One area of interest is its use as a fluorescent probe for the detection of metal ions. N'-(5-bromo-2-hydroxy-3-iodobenzylidene)-2-phenylacetohydrazide has been shown to selectively bind to certain metal ions, such as copper and iron, and emit fluorescence upon binding. This property makes N'-(5-bromo-2-hydroxy-3-iodobenzylidene)-2-phenylacetohydrazide a useful tool for the detection and quantification of metal ions in biological samples.
Another area of research is the use of N'-(5-bromo-2-hydroxy-3-iodobenzylidene)-2-phenylacetohydrazide as a potential anticancer agent. N'-(5-bromo-2-hydroxy-3-iodobenzylidene)-2-phenylacetohydrazide has been shown to inhibit the growth of cancer cells in vitro, and its mechanism of action has been investigated. N'-(5-bromo-2-hydroxy-3-iodobenzylidene)-2-phenylacetohydrazide appears to induce apoptosis, or programmed cell death, in cancer cells by activating certain signaling pathways.
Propiedades
IUPAC Name |
N-[(E)-(5-bromo-2-hydroxy-3-iodophenyl)methylideneamino]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrIN2O2/c16-12-7-11(15(21)13(17)8-12)9-18-19-14(20)6-10-4-2-1-3-5-10/h1-5,7-9,21H,6H2,(H,19,20)/b18-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIZPAFAPWRIRRA-GIJQJNRQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NN=CC2=C(C(=CC(=C2)Br)I)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC(=O)N/N=C/C2=C(C(=CC(=C2)Br)I)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrIN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(E)-(5-bromo-2-hydroxy-3-iodophenyl)methylidene]-2-phenylacetohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[7,7-dimethyl-2-(4-morpholinyl)-5,6,7,8-tetrahydro-5-quinazolinyl]-2-(2-methylphenyl)acetamide](/img/structure/B6134904.png)
![7-(2,3-dimethoxybenzyl)-2-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6134917.png)
![2-(3-butenoyl)-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6134925.png)
![2-(1-(cyclohexylmethyl)-4-{[1-(3-pyridinyl)-1H-pyrrol-2-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B6134929.png)
![5-[2-(10-methoxy-3,4-dihydro-2H-1,5-benzoxazocin-5(6H)-yl)-2-oxoethyl]-2,6-dimethylpyrimidin-4(3H)-one](/img/structure/B6134936.png)
![2-amino-7-[(2-methyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-yl)carbonyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6134943.png)
![1-(2,3-dimethylphenyl)-4-[3-(1-pyrrolidinylsulfonyl)benzoyl]piperazine](/img/structure/B6134955.png)
![(3R*,4R*)-1-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol](/img/structure/B6134967.png)
![1-[3-(4-isopropylphenyl)acryloyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B6134970.png)
![((2S)-1-{[1-(diphenylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-pyrrolidinyl)methanol](/img/structure/B6134973.png)
![cyclohexyl [3-({[(2-hydroxyphenyl)amino]carbonyl}amino)-4-methylphenyl]carbamate](/img/structure/B6134979.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-3,4,5-trimethoxybenzamide](/img/structure/B6134985.png)
![N-({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-1,3-thiazole-4-carboxamide](/img/structure/B6134989.png)